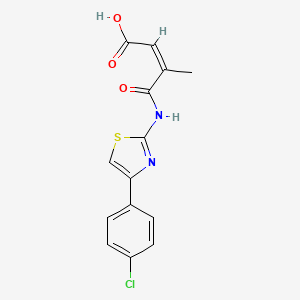

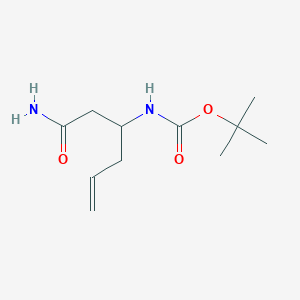

![molecular formula C21H10BrCl2F6N3S B2482274 3-溴-1-[3-氯-5-(三氟甲基)吡啶-2-基]-2-[[3-氯-5-(三氟甲基)吡啶-2-基]硫代甲基]吲哚 CAS No. 337920-33-9](/img/structure/B2482274.png)

3-溴-1-[3-氯-5-(三氟甲基)吡啶-2-基]-2-[[3-氯-5-(三氟甲基)吡啶-2-基]硫代甲基]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest is a multifaceted molecule that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications in various domains, including material science and pharmaceutical research. Its structure comprises multiple functional groups, including bromo, chloro, and trifluoromethyl groups attached to a pyridinyl and an indole core, which contribute to its reactivity and physical properties.

Synthesis Analysis

The synthesis of related indole derivatives often involves halocyclization, as demonstrated by Rybakova, Kim, and Sharutin (2016), where bromination and iodination strategies were employed to synthesize halomethyl indolium halides with confirmed structures via NMR and X-ray analysis (Rybakova et al., 2016). Furthermore, the synthesis process may involve the use of nucleophilic substitution reactions, cyclization, and bromination steps, as explored in the creation of various indole and pyrazole derivatives that serve as key intermediates or related compounds in organic synthesis (Niu Wen-bo, 2011).

Molecular Structure Analysis

Indole derivatives often exhibit complex molecular structures characterized by various intramolecular and intermolecular interactions. For instance, the study of crystal structure and hydrogen bonding of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles by Mphahlele (2018) elucidates the significance of hydrogen bonding networks and π-stacking in determining the molecular conformation and stability of such compounds (Mphahlele, 2018).

Chemical Reactions and Properties

The reactivity of indole derivatives towards various chemical reactions, including halocyclization and C-H functionalization, is crucial for their functionalization and application. For example, palladium-catalyzed direct C-H sulfonylation of indoles with sulfur dioxide insertion has been reported, showcasing the chemical versatility of indole compounds in undergoing sulfonylation reactions under mild conditions (Tong Liu et al., 2017).

科学研究应用

氯,溴和碘(三氟甲基)吡啶的官能化

- 对类似化合物如3-氯-2-(三氟甲基)吡啶和2-溴-6-(三氟甲基)吡啶的区位全官能化研究已经导致各种羧酸的产生,突显了这类化合物多样化化学修饰的潜力 (Cottet et al., 2004)。

晶体结构和氢键

- 对类似分子的研究,如3-三氟乙酰肟取代的7-乙酰氨基-2-芳基-5-溴吲哚,为了解这些化合物的化学行为提供了分子结构和氢键网络的见解,这对于理解这些化合物的化学行为至关重要 (Mphahlele, 2018)。

咪唑和吡啶吲哚环的形成

- 对类似化合物中咪唑和吡啶吲哚环的形成的研究显示了合成复杂杂环结构的潜力,这对于制药和材料科学应用可能非常有价值 (Molina et al., 1998)。

卤代环化研究

- 对类似化合物如3-{[2-甲基(溴)丙-2-烯-1-基]-硫代}-5H-[1,2,4]三唑[5,6-b]吲哚的卤代环化研究提供了合成卤代吲哚的见解,这是类似复杂分子官能化的关键方面 (Rybakova et al., 2016)。

属性

IUPAC Name |

3-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10BrCl2F6N3S/c22-17-12-3-1-2-4-15(12)33(18-13(23)5-10(7-31-18)20(25,26)27)16(17)9-34-19-14(24)6-11(8-32-19)21(28,29)30/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUSKSXRNRGFCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2C3=C(C=C(C=N3)C(F)(F)F)Cl)CSC4=C(C=C(C=N4)C(F)(F)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10BrCl2F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

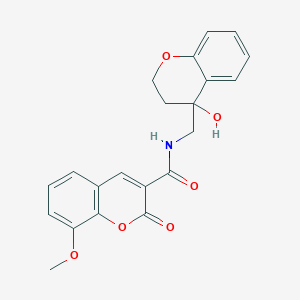

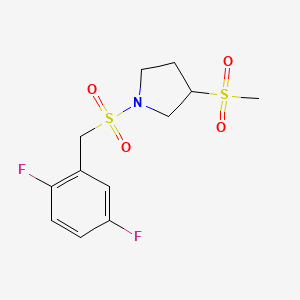

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid](/img/structure/B2482191.png)

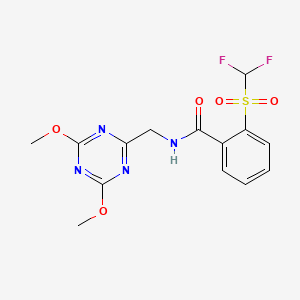

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate](/img/structure/B2482194.png)

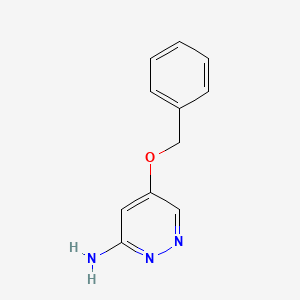

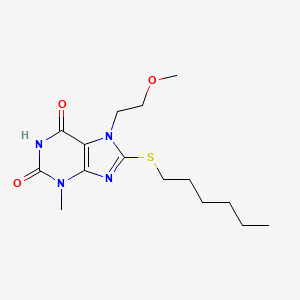

![2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide](/img/structure/B2482195.png)

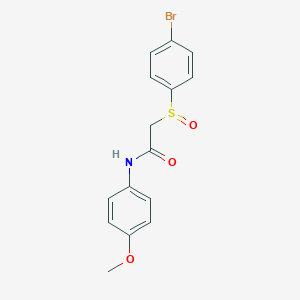

![(E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2482197.png)

![(E)-1-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)naphthalen-2-ol](/img/structure/B2482200.png)